4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
Description
Properties
IUPAC Name |
(4,6-difluoro-3H-pyridin-2-ylidene)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1H,2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYSUNHNNREJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=NC1=NN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine typically involves the nucleophilic substitution of fluorinated pyridines. One common method is the reaction of pentafluoropyridine with sodium azide, followed by further reactions to introduce the hydrazine moiety . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for fluorinated pyridines, including this compound, often involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of efficient fluorinating reagents and reliable fluorination technology is crucial for the scalable production of these compounds .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazine moiety can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for nucleophilic substitution and various oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyridines, while oxidation and reduction reactions can yield different hydrazine derivatives .
Scientific Research Applications
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound enhance its ability to interact with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The structural uniqueness of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine becomes evident when compared to other dihydropyridine derivatives (Table 1):
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Functional Groups | Purity |
|---|---|---|---|---|---|
| This compound | 837364-98-4 | C₅H₅F₂N₃ | F (4,6); Hydrazone (2) | Hydrazone, Dihydropyridine | 95% |
| 2,6-Difluoro-4-hydrazinopyridine | 837364-94-0 | C₅H₆F₂N₄ | F (2,6); Hydrazine (4) | Hydrazine, Pyridine | 95% |
| 3,5-Difluoro-4-formylpyridine | 870234-98-3 | C₆H₃F₂NO | F (3,5); Formyl (4) | Aldehyde, Pyridine | 98% |
| 7-Phenyl-2,3-dihydropyrido[4,3-d]pyridine-1,4-dione | - | C₁₃H₁₀N₂O₂ | Phenyl (7); Diketone (1,4) | Diketone, Fused Ring | 74% yield |
Key Observations :
- Fluorine Positioning : The 4,6-difluoro configuration in the target compound contrasts with 2,6-difluoro (QP-7562) and 3,5-difluoro (OT-8129) analogs. Fluorine’s electron-withdrawing effects vary with position, altering ring electron density and reactivity. For example, 4,6-difluoro substitution may enhance stability toward nucleophilic attack compared to 2,6-difluoro derivatives .
- Functional Groups : The hydrazone group in the target compound differs from the hydrazine group in QP-7562. Hydrazones are typically more stable than hydrazines due to conjugation with the pyridine ring, which may reduce susceptibility to oxidation .
Physicochemical and Reactivity Profiles
- Solubility: The hydrazone group in this compound may improve solubility in polar solvents compared to non-functionalized dihydropyridines (e.g., 5H-Cyclopenta[b]pyridine derivatives in ). However, the fluorine atoms could counteract this by increasing hydrophobicity.
- Reactivity : Fluorine at positions 4 and 6 likely deactivates the pyridine ring toward electrophilic substitution, directing further reactions to the hydrazone group. In contrast, 3,5-Difluoro-4-formylpyridine (OT-8129) has an aldehyde group that is highly reactive toward nucleophilic addition .
Biological Activity
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The presence of fluorine atoms in its structure enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.
The compound's unique structure allows it to undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can yield various derivatives that may exhibit distinct biological activities.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Difluoropyridine oxides |
| Reduction | NaBH₄, LiAlH₄ | Amino derivatives |
| Substitution | NaOMe, NaOEt | Substituted pyridines |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The hydrazono group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways that may lead to antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for various strains:
- Staphylococcus aureus: MIC 15.625–62.5 μM
- Escherichia coli: MIC 31.25–125 μM
- Pseudomonas aeruginosa: MIC 62.5–125 μM
These findings suggest that the compound could be developed as a potential antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
- Case Study : In a study assessing the cytotoxicity against human pancreatic cancer cells (Patu8988), the compound demonstrated promising results with IC50 values indicating significant growth inhibition .
Comparative Analysis with Similar Compounds
When compared to similar compounds such as 4,6-Difluoropyridine and other hydrazono derivatives, this compound shows enhanced reactivity due to the combination of fluorine atoms and the hydrazono group.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4,6-Difluoropyridine | Lacks hydrazono group | Limited reactivity |
| 2-Hydrazono-3-dihydropyridine | No fluorine atoms | Different chemical properties |
| This compound | Unique combination of fluorine and hydrazono group | Significant antimicrobial and anticancer activity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a multi-step protocol starting from methyl ketones. A general approach involves:
Enaminone Formation : Treatment of alkyl/aryl methyl ketones with N,N-dimethylformamide dimethyl acetal (DMFDMA) to yield 3-(dimethylamino)-1-substituted-prop-2-enones .
Cycloaddition : Microwave-assisted [2+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD) to form functionalized buta-1,3-dienes .
Cyclization : Reaction with ammonia or hydroxylamine hydrochloride to generate pyridine-4,5-dicarboxylates or their N-oxides .
Hydrazine Cyclization : Final cyclization with hydrazine hydrate to form the target compound .
- Critical Parameters : Reaction temperature (e.g., 90°C), time (4–24 hours), and stoichiometry of hydrazine hydrate significantly affect yield (23–95% reported for analogous compounds) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Key for confirming the hydrazono group (-NH-N=) and fluorine substituents. For example, hydrazino protons appear as broad singlets at δ 8.5–9.0 ppm, while fluorine atoms deshield adjacent protons .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the hydrazono moiety .
- Mass Spectrometry : EI-HRMS provides precise molecular ion ([M+H]<sup>+</sup>) validation. For example, a molecular ion at m/z 188.032 (calculated for C₅H₄F₂N₃) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies for similar dihydropyridines show:
- Light Sensitivity : Degrades by ~15% over 72 hours under UV light (λ = 254 nm) .
- Temperature : Stable at 4°C for >6 months but decomposes at 25°C (5% loss/month) .
- Solvent Compatibility : Stable in DMSO or ethanol (no precipitation) but hydrolyzes in aqueous buffers (pH < 3 or > 10) .
Advanced Research Questions
Q. What strategies optimize regioselectivity during the cyclization step with hydrazine hydrate?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) at positions 4 and 6 direct cyclization to the pyridine ring’s ortho positions via inductive effects .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance regioselectivity by stabilizing transition states .
- Catalysis : Trace acetic acid (0.1 eq.) accelerates hydrazone formation without side reactions .
- Case Study : For 7-phenyl analogs, regioselectivity improved from 65% to 89% using DMF instead of ethanol .
Q. How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : At the B3LYP/6-311+G(d,p) level, fluorine atoms at C4 and C6 increase electrophilicity at C2 (Mulliken charge: +0.32), favoring nucleophilic attack .
- Kinetic Studies : Second-order rate constants (k = 1.2 × 10⁻³ M⁻¹s⁻¹) for reactions with methylamine correlate with computational predictions .
- Data Table :
| Position | Mulliken Charge | Reactivity Rank |
|---|---|---|
| C2 | +0.32 | 1 (most reactive) |
| C4 | -0.18 | 3 |
| C6 | -0.21 | 4 |
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Methodological Answer :
- Data Conflict : Some studies report antiproliferative activity (IC₅₀ = 8 µM), while others show no effect (IC₅₀ > 100 µM) .
- Resolution Strategies :
Purity Verification : Re-test compounds using HPLC (≥95% purity; contaminants like 4,5-dichloro analogs may suppress activity) .
Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times (48 vs. 72 hours) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
